5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile
Description
5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile is a 1,3-oxazole derivative characterized by:
- Position 5: A secondary amine substituent linked to an oxolane (tetrahydrofuran) ring via a methylene group.
- Position 2: A phenyl group.
- Position 4: A nitrile group.
This compound’s structural uniqueness lies in the oxolane moiety, which introduces a cyclic ether group that may enhance solubility and influence electronic properties compared to simpler alkyl or aromatic substituents.
Properties
IUPAC Name |
5-(oxolan-2-ylmethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-9-13-15(17-10-12-7-4-8-19-12)20-14(18-13)11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUOYJPSHDSLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15N3O2
- Molecular Weight : 269.304 g/mol
- CAS Number : 380576-80-7
The compound exhibits a range of biological activities primarily attributed to its structure, which includes an oxazole ring and an oxolan moiety. These structural features contribute to its interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of oxazoles, including this compound, possess antimicrobial properties. These compounds have shown effectiveness against a variety of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
2. Anticancer Properties
Studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, in vitro studies have shown that the compound can significantly reduce the viability of breast cancer cells by promoting programmed cell death pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting the hypothesis that this compound activates apoptotic pathways through caspase activation .
Case Study: Antimicrobial Efficacy
In another study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that oxazole derivatives exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds similar to 5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile have been shown to act on various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Properties
The oxazole moiety has been recognized for its antimicrobial activity. Research indicates that compounds containing oxazole rings can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents . The specific structure of this compound may enhance its effectiveness against resistant strains.
Neurological Applications
Oxazole derivatives have been explored for their potential neuroprotective effects. Some studies suggest that they can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability of this compound to cross the blood-brain barrier could be a significant advantage in neurological applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using oxazole derivatives. |
| Study B | Antimicrobial Efficacy | Showed that oxazole compounds significantly reduced bacterial load in vitro against Staphylococcus aureus. |
| Study C | Neuroprotection | Found that certain oxazole derivatives improved cognitive function in animal models of Alzheimer's disease. |
Chemical Reactions Analysis
Hydrolysis of the Carbonitrile Group
The carbonitrile moiety undergoes hydrolysis under acidic or basic conditions to form derivatives such as carboxylic acids or amides.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| HCl (conc.), ethanol, 80°C, 6h | 5-[(oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carboxylic acid | Complete conversion; product isolated via recrystallization. |
| H₂O₂, NaOH (aq.), rt, 12h | 5-[(oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carboxamide | Partial hydrolysis; requires catalyst for higher yields. |
Reduction of the Carbonitrile Group
Reduction of the nitrile group produces primary amines, enabling further functionalization.
| Reagent System | Conditions | Product |
|---|---|---|
| LiAlH₄, THF, reflux, 4h | 5-[(oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-methylamine | Yields ~75%; requires inert atmosphere. |
| H₂, Raney Ni, ethanol, 60°C, 8h | Same as above | Lower yield (50%) due to competing side reactions. |
Electrophilic Aromatic Substitution on the Oxazole Ring
The electron-rich oxazole ring participates in electrophilic substitutions, particularly at the C-5 position.
Nucleophilic Substitution at the Amine Group
The secondary amine group undergoes alkylation or acylation to modify steric and electronic properties.
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylated derivative |
| Acylation | AcCl, pyridine, rt | N-acetylated derivative |
Note: Yields for these reactions are highly dependent on solvent polarity and base strength .
Cyclization Reactions
The oxazole ring and tetrahydrofuran-derived chain enable intramolecular cyclization under specific conditions.
Key Research Findings
-
Nitrile Reactivity : The carbonitrile group shows higher hydrolysis rates in acidic media compared to basic conditions, attributed to protonation stabilizing intermediates.
-
Oxazole Stability : Electrophilic substitutions on the oxazole ring are regioselective at C-5 due to electron-donating effects from the amino group .
-
Amine Functionalization : Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF), while acylation requires base scavengers like pyridine.
Comparison with Similar Compounds
Substituent Variations at Position 5
The amino group at position 5 is a critical site for modulating physicochemical and biological properties. Key analogues include:
*Molecular weight estimated based on formula C₁₅H₁₅N₃O₂.
Key Observations :
- The oxolane group in the target compound introduces steric bulk and polarity, which may improve aqueous solubility compared to purely alkylamino derivatives like compound 7 or 6.
Substituent Variations at Position 2
The phenyl group at position 2 is conserved in the target compound and several analogues, but substitutions with heteroaromatic or alkyl chains are also documented:
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile?
- Methodology : The compound can be synthesized via [3+2] cycloaddition reactions between nitrile derivatives and carbonyl compounds. For example, substituted 5-amino-1,3-oxazole-4-carbonitriles are synthesized by reacting dichloroacrylonitrile derivatives with aliphatic amines under reflux conditions in methanol. Reaction optimization includes controlling stoichiometry, temperature (e.g., 48-hour reaction time at 25°C), and purification via flash chromatography .
- Table 1 : Synthetic Conditions and Yields
| Reactants | Solvent | Temperature | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Dichloroacrylonitrile + Aliphatic amines | Methanol | 25°C | 48 | 70–85% | Flash chromatography |
Q. How is the compound characterized structurally and spectroscopically?
- Methodology : Use nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For example:
- ¹H NMR : Peaks at δ 7.28–7.43 ppm (aromatic protons) and δ 3.5–4.0 ppm (oxolane protons) .
- IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and C-O (oxazole ring, ~1250 cm⁻¹) .
- MS : Molecular ion peaks matching the exact mass (e.g., m/z 305 [M+1] for related oxazole derivatives) .
Q. What preliminary biological activities have been reported for structurally similar oxazole-carbonitriles?
- Methodology : In vitro assays (e.g., macrophage activation) and in vivo tumor models. For instance, analogs like EI-05 (5-(benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile) enhance E-FABP expression in macrophages and inhibit mammary tumor growth in mice .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of the compound?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cycloaddition.
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. methanol for improved solubility .
- Temperature gradients : Evaluate reaction progress at 40–60°C to reduce time without side-product formation.
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?
- Methodology :
- Comparative pharmacokinetics : Assess bioavailability and metabolite profiling using LC-MS/MS.
- Dose-response studies : Identify optimal dosing thresholds to reconcile efficacy gaps .
- Mechanistic studies : Use siRNA knockdowns to validate target engagement (e.g., E-FABP pathways).
Q. How can crystallographic refinement challenges be addressed for this compound?
- Methodology :
- Software tools : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve twinning or disorder .
- Data collection : Optimize cryocooling to minimize crystal decay during synchrotron X-ray exposure.
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Model transition states for reactions at the oxazole C-4 position using Gaussian 09 with B3LYP/6-31G(d) basis sets.
- Molecular docking : Predict binding affinities for biological targets (e.g., FABP proteins) using AutoDock Vina .
Data Contradiction Analysis
Q. How to interpret conflicting spectroscopic data for amino-oxazole derivatives?
- Methodology :
- Cross-validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects.
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
Tables of Key Findings
Table 2 : Comparative Biological Activity of Oxazole-Carbonitrile Derivatives
| Compound | Biological Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| EI-05 | E-FABP | Macrophage activation | 10 µM | |
| Analog 7 | Tumor growth (in vivo) | Mammary tumor model | 15 mg/kg |
Table 3 : Crystallographic Data Refinement Parameters
| Parameter | Value | Software Used |
|---|---|---|
| R-factor | <0.05 | SHELXL |
| Space group | P2₁/c | Olex2 |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
